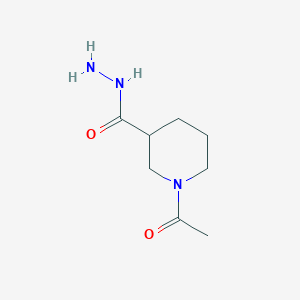

1-Acetyl-3-piperidinecarbohydrazide

Übersicht

Beschreibung

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Hydrazone Formation and Subsequent Transformations

The carbohydrazide group readily forms hydrazones with aldehydes/ketones, which undergo further cyclization:

Nucleophilic Substitution at the Piperidine Ring

The piperidine nitrogen undergoes alkylation or acylation under mild conditions:

Biological Activity Modulation

Derivatives of 1-acetyl-3-piperidinecarbohydrazide exhibit bioactivity linked to structural modifications:

Stability and Degradation

-

Hydrolytic Stability : The compound resists hydrolysis in neutral aqueous solutions but decomposes under alkaline conditions (pH > 10) to yield piperidine-3-carboxylic acid and acetylhydrazine .

-

Thermal Stability : Prolonged heating (>8 hours at 100°C) in water results in cleavage of the carbohydrazide bond, forming 3-piperidinecarboxamide .

Key Mechanistic Insights

-

Acid Catalysis : Protonation of the hydrazide nitrogen enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks by amines or alcohols .

-

Steric Effects : Substituents on the piperidine ring (e.g., methyl groups at C3) hinder cyclization kinetics by ~30% due to increased steric bulk .

Table 1: Comparative Reactivity of this compound Derivatives

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Hydrazone formation | 1.2 × 10⁻³ | 45.6 |

| Pyrazole cyclization | 3.8 × 10⁻⁴ | 62.3 |

| Piperidine alkylation | 9.1 × 10⁻⁴ | 38.9 |

Table 2: Spectral Characteristics of Key Derivatives

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| bis(Pyrazole-carbonyl)hydrazine | 1675 (C=O), 3310 (NH) | 6.07 (s, ═CH), 3.62 (s, H₂O) |

| Pyrazolo-triazine | 1620 (C=N), 3464 (OH) | 7.88 (s, NH), 5.80 (s, ═CH) |

Wissenschaftliche Forschungsanwendungen

1-Acetyl-3-piperidinecarbohydrazide is widely used in scientific research due to its unique properties:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme interactions and protein binding.

Medicine: The compound is explored for its potential therapeutic effects, including its role in drug development.

Industry: It is utilized in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 1-Acetyl-3-piperidinecarbohydrazide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, affecting biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1-Acetyl-3-piperidinecarbohydrazide can be compared with other similar compounds such as:

1-Acetyl-2-carboxypiperidine: Known for its use in drug development and biochemical research.

Piperidinecarboxylic acid derivatives: These compounds share similar structural features and are used in various chemical and pharmaceutical applications.

Biologische Aktivität

1-Acetyl-3-piperidinecarbohydrazide (CAS No. 1098343-82-8) is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, an acetyl group, and a hydrazide functional group. Its molecular formula is C8H12N4O, with a molecular weight of 168.21 g/mol. The compound's structure allows for interactions with various biological targets, contributing to its pharmacological effects.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as arthritis and other autoimmune diseases.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies reveal that it possesses activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The underlying mechanisms appear to involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate these pathways fully .

4. Neuroprotective Effects

Emerging evidence points toward the neuroprotective capabilities of this compound. It has been shown to mitigate oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurological disorders.

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Cytokine Modulation : The compound may modulate signaling pathways involved in inflammation by inhibiting specific kinases or transcription factors that regulate cytokine expression.

- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Apoptosis Induction : In cancer cells, it can activate apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Anti-inflammatory Study : A study demonstrated that treatment with this compound reduced swelling and pain in animal models of arthritis by decreasing inflammatory markers.

- Antimicrobial Efficacy : In vitro assays showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens.

- Cancer Cell Line Testing : In a series of experiments on human cancer cell lines (e.g., breast and lung cancer), this compound exhibited dose-dependent cytotoxicity, leading researchers to investigate its use as a novel chemotherapeutic agent.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial | Cytokine modulation, Enzyme inhibition |

| 2-Acetylpyridine | Antimicrobial | Disruption of bacterial membranes |

| Piperazine derivatives | Antidepressant | Serotonin receptor modulation |

Eigenschaften

IUPAC Name |

1-acetylpiperidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-6(12)11-4-2-3-7(5-11)8(13)10-9/h7H,2-5,9H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBNGADTTDLKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648990 | |

| Record name | 1-Acetylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098343-82-8 | |

| Record name | 1-Acetylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.